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Phosphatase (sEH-P) Inhibitor SWE101

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soluble epoxide hydrolase (sEH) is a bifunctional enzyme with two distinct catalytic domains: a
C-terminal hydrolase domain and an N-terminal phosphatase domain (sEH-P). While the
hydrolase domain has been extensively studied, the physiological and pathophysiological roles
of the sEH-P domain have remained largely elusive due to a lack of potent and selective in vivo
tools. SWE101, chemically identified as 4-(4-(3,4-Dichlorophenyl)-5-phenyloxazol-2-yl)butanoic
acid, is a pioneering small molecule inhibitor of the sEH-P domain that is active in vivo.[1][2]
This document provides a comprehensive technical overview of the in vivo activity of SWE101,
including its pharmacokinetic profile and the experimental protocols used for its evaluation.

Quantitative Data Summary

The in vivo efficacy and pharmacokinetic profile of SWE101 have been characterized in rats.
The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Inhibitory Activity of SWE101
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Enzyme Target ICs0 (M)
Human sEH-P 0.058]3]
Rat SEH-P 2.8[4]

Table 2: Pharmacokinetic Parameters of SWE101 in Rats

Data from a study in male Sprague-Dawley rats following a single intravenous administration of

1 mg/kg SWE101.

Parameter Value Unit
Co (Initial Plasma
_ 19 UM
Concentration)
AUCo- (Area Under the
1.8 UM:-h
Curve)
ta/2 (Elimination Half-life) 1.0 h
CL (Clearance) 8.9 mL/min/kg
Vd (Volume of Distribution) 0.8 L/kg

Data from a study in male Sprague-Dawley rats following a single oral administration of 10

mg/kg SWE101.
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Parameter Value Unit

Cmax (Maximum Plasma

) 11 UM
Concentration)
Tmax (Time to Maximum

) 2.0 h
Concentration)
AUCo-o (Area Under the

3.5 pUM:-h

Curve)
ta/2 (Elimination Half-life) 1.8 h
F (Oral Bioavailability) 19 %

Experimental Protocols

The following sections detail the methodologies employed in the key in vivo experiments to
characterize the activity of SWE101.

Pharmacokinetic Studies in Rats

Animal Model:

e Species: Male Sprague-Dawley rats

e Weight: 250-300 g

e Housing: Standard laboratory conditions with ad libitum access to food and water.
Drug Formulation and Administration:

e Intravenous (IV) Administration: SWE101 was dissolved in a vehicle of 5% DMSO, 40%
PEG400, and 55% saline to a final concentration for a 1 mg/kg dose. The formulation was
administered as a bolus injection into the tail vein.

e Oral (PO) Administration: SWE101 was suspended in a vehicle of 0.5%
carboxymethylcellulose (CMC) in water for a 10 mg/kg dose. The suspension was
administered via oral gavage.
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Sample Collection:

¢ Blood samples (approximately 0.2 mL) were collected from the jugular vein at predefined
time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-administration into EDTA-
coated tubes.

» Plasma was separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method:

Plasma concentrations of SWE101 were determined using a validated liquid
chromatography-tandem mass spectrometry (LC-MS/MS) method.

» Protein precipitation was used to extract SWE101 from the plasma samples.
o Chromatographic separation was achieved on a C18 reverse-phase column.

e Quantification was performed using a triple quadrupole mass spectrometer in multiple
reaction monitoring (MRM) mode.

In Vivo Pharmacodynamic Study: Lysophosphatidic
Acid (LPA) Hydrolysis

Objective: To investigate the effect of SWE101 on the in vivo hydrolysis of lysophosphatidic
acid (LPA), a known substrate of SEH-P.

Animal Model and Drug Administration:

o Male Sprague-Dawley rats were used.

 SWE101 was administered orally at a dose of 10 mg/kg.
Experimental Procedure:

e One hour after SWE101 administration, rats were anesthetized.

e LPA (18:1) was administered intravenously.
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o Blood samples were collected at various time points post-LPA administration.

e Plasma levels of LPA and its metabolite, monoacylglycerol (MAG), were quantified by LC-
MS/MS.

Visualizations
Signaling Pathway of sEH-P and Inhibition by SWE101

Lysophosphatidic Acid (LPA) Hydrolysis | Soluble Epoxide Hydrolase (sEH)
(Lipid Phosphate)
Monoacylglycerol (MAG)

Click to download full resolution via product page

Caption: seH-P hydrolyzes LPA to MAG. SWE101 inhibits this process.

Experimental Workflow for In Vivo Pharmacodynamic
Study
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Caption: Workflow of the in vivo LPA hydrolysis experiment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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